4-(6-Amino-1H-indazol-1-YL)butan-1-OL
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Overview
Description
4-(6-Amino-1H-indazol-1-YL)butan-1-OL is a chemical compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-1H-indazol-1-YL)butan-1-OL typically involves the reaction of 6-aminoindazole with butan-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the butan-1-ol, followed by nucleophilic substitution with 6-aminoindazole . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-1H-indazol-1-YL)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary amine .
Scientific Research Applications
4-(6-Amino-1H-indazol-1-YL)butan-1-OL has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(6-Amino-1H-indazol-1-YL)butan-1-OL involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(6-Amino-1H-indazol-1-YL)butan-1-OL can be compared with other similar compounds, such as:
4-(1H-indol-3-yl)butan-1-ol: This compound has a similar structure but contains an indole ring instead of an indazole ring.
4-(1H-imidazol-1-yl)butan-1-ol: This compound contains an imidazole ring instead of an indazole ring.
2-(1H-imidazol-1-yl)ethanol: This compound contains an imidazole ring and a shorter carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(6-aminoindazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H15N3O/c12-10-4-3-9-8-13-14(11(9)7-10)5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,12H2 |
InChI Key |
FQDLFZZBJXTTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCCCO |
Origin of Product |
United States |
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